Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate
Overview
Description
Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate is a chemical compound with the molecular formula C14H20N2O2 It is known for its unique structure, which includes a benzyl group attached to a carbamate moiety, and a cyclohexyl ring with an amino group
Preparation Methods
The synthesis of Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate typically involves the reaction of benzyl chloroformate with (1R,3R)-3-aminocyclohexylmethanol under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as hydroxide ions can replace the benzyl group, forming different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as a protective group in peptide synthesis.
Industry: It is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites of enzymes, altering their activity, and modulating receptor functions.
Comparison with Similar Compounds
Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate can be compared with other similar compounds, such as:
Benzyl N-[[(1R,3S)-3-aminocyclopentyl]carbamate: This compound has a similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.
Benzyl N-[[(1R,3R)-3-aminocyclohexyl]carbamate: This compound is similar but lacks the methyl group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11,16H2,(H,17,18)/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCZYLBCTOEROR-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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